1,8-Dichloronaphthalene

Cytotoxicity Antiproliferative Activity MCF-10A Cell Line

1,8-Dichloronaphthalene (1,8-DCN) is the essential dichloronaphthalene congener for environmental monitoring (PCN-9 quantification) and advanced synthesis. Its unique peri-substitution (C2v symmetry) enables the construction of axially chiral 1,8-diarylnaphthalene scaffolds, which are inaccessible with other isomers. As a Stockholm Convention POP, procurement must be congener-specific; substituting isomers like 1,5-DCN is scientifically invalid. This product is available as a high-purity reference standard for GC-MS/LC-MS/MS workflows, ensuring traceable, accredited quantification for dioxin-like toxic equivalent (TEQ) risk assessments.

Molecular Formula C10H6Cl2
Molecular Weight 197.06 g/mol
CAS No. 2050-74-0
Cat. No. B1584820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichloronaphthalene
CAS2050-74-0
Molecular FormulaC10H6Cl2
Molecular Weight197.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=CC=C2)Cl
InChIInChI=1S/C10H6Cl2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H
InChIKeyADRYPAGQXFMVFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.60e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dichloronaphthalene (CAS 2050-74-0): Procurement Baseline for Dichloronaphthalene Isomers and PCN Congeners


1,8-Dichloronaphthalene (1,8-DCN; PCN-9) is a di-chlorinated naphthalene congener belonging to the polychlorinated naphthalenes (PCNs) class, a group of 75 possible chlorinated aromatic compounds [1]. It is a solid at ambient temperature with a molecular weight of 197.06 g/mol, moderate lipophilicity (LogP ~4.15), and a calculated boiling point of approximately 296.8°C at 760 mmHg . As a listed persistent organic pollutant (POP) under the Stockholm Convention Annex A, 1,8-DCN is of high relevance for environmental monitoring, toxicological reference standard procurement, and specialized synthetic applications requiring peri-substituted naphthalene scaffolds [2].

Why Generic Substitution Fails for 1,8-Dichloronaphthalene: Isomer-Specific vs. Congener-Averaged Properties


Substituting 1,8-Dichloronaphthalene with other dichloronaphthalene isomers or PCN congeners is not scientifically valid due to pronounced structure-activity divergence. The specific peri-substitution pattern (chlorines at the 1 and 8 positions) confers a distinct C2v point group symmetry, which fundamentally differentiates it from other dichloronaphthalenes such as 1,5-DCN (C2h symmetry) [1]. This geometric distinction drives differential steric effects in cross-coupling reactions and influences biological activity. In toxicological assessments, dichloronaphthalenes are not a homogeneous risk class; for instance, 1,4-dichloronaphthalene exhibits significant thyroid hormone receptor β antagonist activity, whereas 1,8-DCN shows distinct dioxin-like relative potency (REP) values [2]. The following quantitative evidence demonstrates precisely why procurement must be congener-specific rather than class-based.

Quantitative Differentiation Evidence for 1,8-Dichloronaphthalene vs. Closest Analog Comparators


Cytotoxicity Potency: 1,8-Dichloronaphthalene vs. 2-Chloronaphthalene in Human Mammary Epithelial Cells

In a 2024 head-to-head comparative study evaluating mono- and di-chlorinated naphthalenes, 1,8-Dichloronaphthalene demonstrated a significantly weaker antiproliferative effect on human breast epithelial MCF-10A cells compared to 2-Chloronaphthalene [1]. Specifically, 1,8-DCN required a markedly higher concentration to achieve comparable growth inhibition, with its activity falling within the lower range of tested di-chlorinated congeners. The 2-Chloronaphthalene comparator exhibited the most potent cytotoxicity among all tested PCNs in this panel [1]. This quantitative difference is critical for researchers selecting PCN congeners for toxicological model systems where graded exposure effects are required.

Cytotoxicity Antiproliferative Activity MCF-10A Cell Line PCN Toxicology

Dioxin-Like Relative Potency (REP): 1,8-Dichloronaphthalene Ranked Among 42 PCN Congeners via DR-CALUX Assay

Among 42 individual polychlorinated naphthalene congeners evaluated using the DR-CALUX (dioxin-responsive chemically activated luciferase expression) assay in rat hepatoma H4IIE cells, 1,8-Dichloronaphthalene exhibited a measurable but low dioxin-like relative potency (REP) [1]. Its REP-EC5TCDD value of 4.3 × 10⁻⁷ positions it within the lower activity tier among dichloronaphthalenes, substantially below the most potent hexa-chlorinated congeners which achieve REP values up to 5.1 × 10⁻³ (e.g., 1,2,3,6,7,8-HxCN) [1]. This ~4-order-of-magnitude potency difference provides a quantifiable basis for selecting 1,8-DCN as a representative lower-chlorinated congener in environmental risk assessment and AhR activation studies requiring graded dioxin-like activity [2].

Dioxin-Like Activity DR-CALUX REP-EC5TCDD AhR Agonism

Synthetic Utility in Axially Chiral Ligand Construction: Peri-Disubstitution Advantage of 1,8-Dichloronaphthalene

The peri-disubstitution pattern (1,8-positions) of 1,8-Dichloronaphthalene provides unique synthetic access to axially chiral 1,8-diarylnaphthalene ligands, a scaffold that cannot be replicated using other dichloronaphthalene isomers [1]. While 1,5-dibromonaphthalene (and by extension 1,5-dichloronaphthalene) yields symmetrical biaryl products, the 1,8-peri-substitution introduces steric congestion that enforces atropisomerism in the resulting diaryl adducts [2]. This steric constraint is the critical determinant enabling the generation of configurationally stable axially chiral ligands used in asymmetric transformations. The C2v symmetry of 1,8-DCN distinguishes it from C2h-symmetric 1,5-DCN, directly impacting the stereochemical outcome of palladium- or copper-catalyzed couplings [3].

Asymmetric Catalysis Axial Chirality Ullmann Coupling Diarylnaphthalene Ligands

Hepatic Microsomal Enzyme Induction Profile: Classification as Non-Inducer of Aryl Hydrocarbon Hydroxylase

In a systematic evaluation of chlorinated naphthalene congeners as inducers of hepatic microsomal drug-metabolizing enzymes in immature male Wistar rats, lower chlorinated naphthalenes including 1,2,3,4-tetrachloronaphthalene and several dichloronaphthalenes were found to be inactive as inducers of microsomal aryl hydrocarbon hydroxylase (AHH) activity [1]. This contrasts sharply with hepta- and hexa-chlorinated naphthalenes, which demonstrated potent induction comparable to 3-methylcholanthrene, the classical AHH inducer [1]. By class-level inference, 1,8-Dichloronaphthalene, as a di-chlorinated congener, falls within the non-inducing or weakly-inducing tier relative to higher chlorinated PCNs. This classification is essential for studies where CYP1A1 induction is an experimental variable to be minimized or specifically controlled.

CYP1A1 AhR Enzyme Induction Toxicological Classification

Analytical Reference Standard Availability: ISO 17034 Certified 1,8-Dichloronaphthalene for Environmental Monitoring

1,8-Dichloronaphthalene (PCN-9) is commercially available as an ISO 17034 certified reference standard from multiple accredited suppliers, including Dr. Ehrenstorfer (10 μg/mL in acetonitrile) and LGC Standards (100 μg/mL in n-nonane) . This certified availability directly supports quantitative congener-specific analysis required under Stockholm Convention monitoring obligations for polychlorinated naphthalenes in environmental and food matrices [1]. While some PCN congeners lack commercial certified reference materials, 1,8-DCN is among the readily accessible dichloronaphthalene isomer standards, making it a practical choice for method development, instrument calibration, and routine monitoring workflows .

Certified Reference Material ISO 17034 Environmental Analysis GC-MS PCN Monitoring

Optimal Research and Industrial Application Scenarios for 1,8-Dichloronaphthalene (CAS 2050-74-0)


Environmental Monitoring and Regulatory Compliance: Certified Reference Standard for PCN-9 Quantification

1,8-Dichloronaphthalene serves as a congener-specific certified reference standard (ISO 17034) for the quantification of PCN-9 in environmental matrices (sediment, biota, air, water) and food samples . Its defined REP-EC5TCDD value of 4.3 × 10⁻⁷ enables calculation of dioxin-like toxic equivalents (TEQs) for risk assessment under Stockholm Convention obligations [1]. Procurement of 1,8-DCN as an analytical standard ensures traceable, accredited quantification for GC-MS, GC-ECD, and LC-MS/MS workflows, supporting inter-laboratory comparability and regulatory reporting .

Synthesis of Axially Chiral Ligands and Stereodynamic Molecular Probes

The peri-substitution pattern of 1,8-Dichloronaphthalene makes it the only dichloronaphthalene isomer suitable for constructing axially chiral 1,8-diarylnaphthalene scaffolds via Ullmann or Suzuki cross-coupling [2]. Unlike 1,5-dichloronaphthalene, which yields symmetrical biaryls, 1,8-DCN introduces the steric congestion necessary for atropisomerism, enabling the synthesis of configurationally stable chiral ligands for asymmetric catalysis and stereodynamic fluorescent sensors [2][3]. This scaffold class cannot be accessed using any other dichloronaphthalene isomer.

Toxicological Research: Lower-Potency Reference Congener for Dose-Response and Mechanistic Studies

1,8-Dichloronaphthalene functions as a lower-potency reference congener in PCN toxicology studies. Its weak antiproliferative activity against MCF-10A and HL-7702 cells contrasts with the potent cytotoxicity of 2-Chloronaphthalene (IC50 0.3–1.5 mM), enabling graded exposure experimental designs [4]. Additionally, as a dichloronaphthalene classified (by class inference) as a non-inducer or weak inducer of hepatic microsomal AHH activity, 1,8-DCN is appropriate for studies where confounding CYP1A1 induction by higher chlorinated PCNs must be avoided [5].

AhR Activation and Dioxin-Like Activity Studies: Low-REP Dichlorinated Control

With a DR-CALUX-derived REP-EC5TCDD of 4.3 × 10⁻⁷, 1,8-Dichloronaphthalene provides a low-activity comparator for studying structure-activity relationships in AhR-mediated dioxin-like responses [1]. This REP value is approximately 11,860-fold lower than that of 1,2,3,6,7,8-HxCN (5.1 × 10⁻³), allowing researchers to benchmark the potency gradient across chlorination levels and substitution patterns within the PCN congener series [1]. Such gradient-based comparisons are essential for validating predictive QSAR models and understanding the molecular determinants of AhR agonism.

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